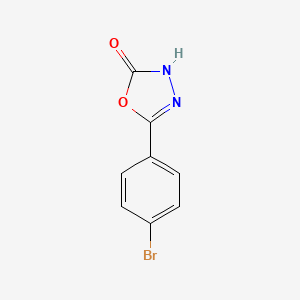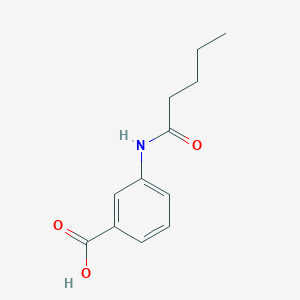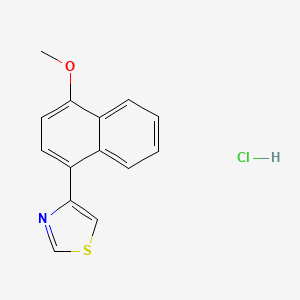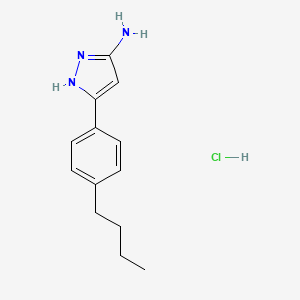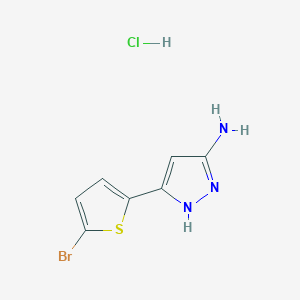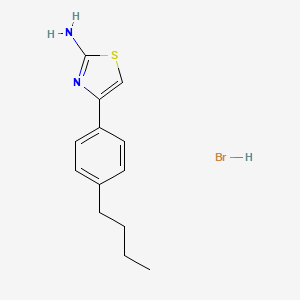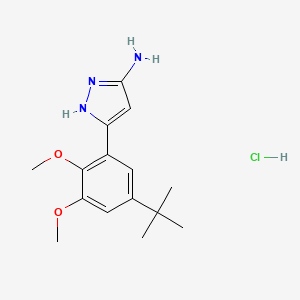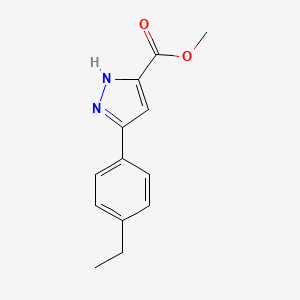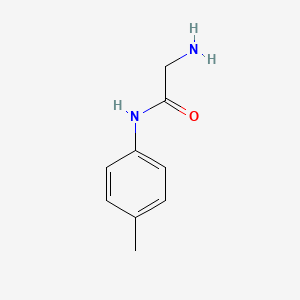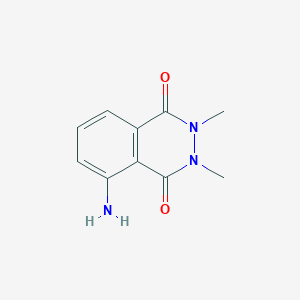
5-氨基-2,3-二甲基-2,3-二氢酞嗪-1,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Chemiluminescent Substance
“5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione” is used as a chemiluminescent substance . Chemiluminescence is a process that generates light as a result of a chemical reaction. This property can be used in a variety of applications, such as in the development of glow sticks, forensic tests, and certain types of medical diagnostics.
Measurement of Opsonic and Phagocytic Function
This compound is used to measure opsonic and phagocytic function . Opsonization is a process where pathogens are marked for destruction by the immune system. Phagocytosis is the process by which cells engulf and destroy these pathogens. By using this compound, researchers can better understand these processes and develop more effective treatments for various diseases.
Biological Sensor
“5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione” is used as a biological sensor . It can be used to detect the response of polymorphonuclear leukocytes (PMNL) in a patient with a myeloperoxidase (MPO) deficiency . This can help in diagnosing and treating conditions related to the immune system.
Forensic Test for Blood
This compound is used as a forensic test for blood . The chemiluminescent properties of “5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione” allow it to react with the iron in hemoglobin, which is present in blood. This reaction produces light, making it possible to detect trace amounts of blood at a crime scene.
作用机制
Target of Action
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione, commonly known as Luminol, primarily targets oxidizing agents . These agents include hydrogen peroxide and hypochlorite, which play crucial roles in various biochemical processes, including immune responses and cellular signaling .
Mode of Action
Luminol interacts with its targets through a chemiluminescent reaction . When Luminol is oxidized by an oxidizing agent in the presence of a catalyst (often a metal ion like iron or copper), it produces an excited state intermediate. This intermediate then decays to a lower energy state, emitting light in the process . This light emission is the basis for its use in forensic science to detect blood traces, as the iron in hemoglobin acts as a catalyst.
Biochemical Pathways
The primary biochemical pathway affected by Luminol is the oxidative pathway . The oxidation of Luminol leads to the formation of 3-aminophthalate, which is responsible for the emission of blue light. This pathway is crucial in various diagnostic and analytical applications, where the presence of specific oxidizing agents needs to be detected .
Pharmacokinetics
The pharmacokinetics of Luminol involve its absorption, distribution, metabolism, and excretion (ADME) properties. Luminol is typically administered topically or in solution form for analytical purposes. It is rapidly absorbed and distributed to the target site. The compound is metabolized primarily in the liver and excreted through the kidneys. Its bioavailability is influenced by the presence of catalysts and the pH of the environment .
Result of Action
At the molecular level, the action of Luminol results in the emission of light . This chemiluminescent reaction is highly sensitive and can detect minute quantities of oxidizing agents. At the cellular level, this reaction can be used to monitor oxidative stress and other related cellular processes .
Action Environment
The efficacy and stability of Luminol are influenced by several environmental factors, including pH, temperature, and the presence of catalysts . Optimal chemiluminescence occurs in a slightly alkaline environment (pH 8-10). Higher temperatures can increase the reaction rate but may also lead to the degradation of Luminol. The presence of metal ions like iron and copper significantly enhances the reaction, making it more efficient .
属性
IUPAC Name |
5-amino-2,3-dimethylphthalazine-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-12-9(14)6-4-3-5-7(11)8(6)10(15)13(12)2/h3-5H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFBHUKKNHLIMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC=C2)N)C(=O)N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587933 |
Source


|
| Record name | 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione | |
CAS RN |
873967-42-1 |
Source


|
| Record name | 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

